molecular formula C10H9BrINO B1379697 7-Bromo-3-iodo-1-methoxymethyl-1H-indole CAS No. 793728-18-4

7-Bromo-3-iodo-1-methoxymethyl-1H-indole

Cat. No.: B1379697
CAS No.: 793728-18-4
M. Wt: 365.99 g/mol
InChI Key: JKLXXSQRWJNJAV-UHFFFAOYSA-N
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Description

7-Bromo-3-iodo-1-methoxymethyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine and iodine atoms at the 7th and 3rd positions, respectively, and a methoxymethyl group at the 1st position of the indole ring. The molecular formula of this compound is C10H9BrINO, and it has a molecular weight of 365.99 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-iodo-1-methoxymethyl-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with an indole derivative, such as 3-iodoindole.

    Bromination: The 3-iodoindole undergoes bromination at the 7th position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxymethylation: The resulting 7-bromo-3-iodoindole is then subjected to methoxymethylation using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-iodo-1-methoxymethyl-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indole ring or the substituents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine or iodine atoms.

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the indole ring or substituents.

    Coupling: Complex molecules with extended conjugation or additional aromatic rings.

Scientific Research Applications

7-Bromo-3-iodo-1-methoxymethyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-3-iodo-1-methoxymethyl-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for certain targets. The methoxymethyl group may also influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1-methoxymethyl-1H-indole: Lacks the iodine atom at the 3rd position.

    3-Iodo-1-methoxymethyl-1H-indole: Lacks the bromine atom at the 7th position.

    7-Bromo-3-iodoindole: Lacks the methoxymethyl group at the 1st position.

Uniqueness

7-Bromo-3-iodo-1-methoxymethyl-1H-indole is unique due to the combination of bromine, iodine, and methoxymethyl substituents on the indole ring. This unique substitution pattern can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

7-bromo-3-iodo-1-(methoxymethyl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrINO/c1-14-6-13-5-9(12)7-3-2-4-8(11)10(7)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLXXSQRWJNJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=C(C2=C1C(=CC=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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